Target Profile: MAO Inhibition vs. MOR/σ1R Dual Ligands
The unsubstituted parent compound 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one (CAS 84243-25-4) is reported to inhibit monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism . In direct contrast, substituted derivatives of this scaffold, such as EST73502, are potent dual ligands for the μ-opioid receptor (MOR) and σ1 receptor, with no reported MAO inhibitory activity . This illustrates a fundamental divergence in target profile based solely on substitution pattern.
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | Inhibits monoamine oxidase (MAO) |
| Comparator Or Baseline | EST73502: Dual μ-opioid receptor (MOR) agonist (Ki = 64 nM) and σ1 receptor (σ1R) antagonist (Ki = 118 nM) |
| Quantified Difference | Target shift from MAO enzyme to GPCRs (MOR/σ1R). |
| Conditions | In vitro enzyme and receptor binding assays. |
Why This Matters
This distinction is critical for researchers studying monoamine pathways, as the parent compound provides a tool for MAO modulation, whereas derivatives like EST73502 are designed for pain research targeting opioid and sigma receptors.
